Nepicastat
描述
作用机制
生化分析
Biochemical Properties
Nepicastat plays a crucial role in biochemical reactions by inhibiting dopamine beta-hydroxylase (DBH). This enzyme is responsible for converting dopamine to norepinephrine, a key neurotransmitter involved in various physiological processes . By inhibiting DBH, this compound reduces the levels of norepinephrine in both peripheral and central tissues . This reduction in norepinephrine levels can modulate catecholamine biosynthesis and influence several biochemical pathways .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating catecholamine levels, which in turn affects cell signaling pathways, gene expression, and cellular metabolism . Studies have shown that this compound treatment can reduce norepinephrine levels in cardiovascular tissues and plasma, leading to attenuated sympathetically mediated cardiovascular responses . Additionally, this compound upregulates the transcription of Npas4 and Bdnf genes in the hippocampus, potentially contributing to neuronal regulation and the attenuation of traumatic contextual memories .
Molecular Mechanism
The molecular mechanism of this compound involves its inhibition of dopamine beta-hydroxylase (DBH). By binding to DBH, this compound prevents the conversion of dopamine to norepinephrine, leading to reduced levels of norepinephrine . This inhibition can affect various physiological processes, including cardiovascular function and stress responses . Additionally, this compound’s modulation of gene expression, such as the upregulation of Npas4 and Bdnf, further contributes to its effects on neuronal regulation and memory attenuation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound treatment can lead to a gradual reduction in norepinephrine levels in both peripheral and central tissues . This reduction is associated with decreased DBH activity in the adrenal gland and reduced catecholamine levels in plasma and tissues . Over time, this compound treatment has also been shown to increase the expression of Npas4 and Bdnf mRNA in the hippocampus, contributing to the attenuation of traumatic memories .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving mice, this compound was administered at a dosage of 30 mg/kg, leading to a significant reduction in norepinephrine levels and DBH activity . Higher dosages of this compound have been associated with more pronounced effects on catecholamine levels and cardiovascular responses .
Metabolic Pathways
This compound is involved in metabolic pathways related to catecholamine biosynthesis. By inhibiting dopamine beta-hydroxylase, this compound reduces the conversion of dopamine to norepinephrine, thereby modulating catecholamine levels . This inhibition can affect metabolic flux and metabolite levels in various tissues . Additionally, this compound’s effects on gene expression, such as the upregulation of Npas4 and Bdnf, may further influence metabolic pathways involved in neuronal regulation and memory attenuation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. Studies have shown that this compound exhibits high oral absorption and distribution, leading to its presence in both peripheral and central tissues . The compound’s preferential distribution to the prefrontal cortex has been observed, with reduced norepinephrine levels in this region . There were no significant changes in catecholamine levels in the hippocampus and amygdala, suggesting selective distribution patterns .
Subcellular Localization
Given its role as a dopamine beta-hydroxylase inhibitor, it is likely that this compound exerts its effects primarily in the cytoplasm, where DBH is localized
准备方法
尼皮卡司他可以通过一系列涉及特定试剂和条件的化学反应合成。 合成路线通常涉及形成 1,3-二氢咪唑-2-硫酮结构,然后用 5,7-二氟-1,2,3,4-四氢萘-2-基和氨甲基取代 . 尼皮卡司他的工业生产方法包括优化这些反应以实现高产率和纯度,通常使用诸如高效液相色谱等先进技术进行纯化 .
化学反应分析
尼皮卡司他经历各种化学反应,包括:
氧化: 尼皮卡司他在特定条件下可以被氧化形成相应的氧化产物。
还原: 它也可以发生还原反应,特别是在还原剂的存在下。
这些反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。 从这些反应形成的主要产物取决于所使用的特定条件和试剂 .
科学研究应用
尼皮卡司他在科学研究中具有广泛的应用:
化学: 它被用作模型化合物来研究酶抑制和反应机制。
生物学: 尼皮卡司他在研究中被用来了解多巴胺β-羟化酶在神经递质调节中的作用。
相似化合物的比较
尼皮卡司他在多巴胺β-羟化酶抑制剂中是独特的,因为它具有高选择性和效力 . 类似的化合物包括:
双硫仑: 另一种多巴胺β-羟化酶抑制剂,但具有更广泛的酶抑制和更多副作用.
L-苏氨酸-3,4-二羟苯基丝氨酸 (L-DOPS): 去甲肾上腺素的前体,用于神经性直立性低血压等疾病.
属性
IUPAC Name |
4-(aminomethyl)-3-[(2S)-5,7-difluoro-1,2,3,4-tetrahydronaphthalen-2-yl]-1H-imidazole-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2N3S/c15-9-3-8-4-10(1-2-12(8)13(16)5-9)19-11(6-17)7-18-14(19)20/h3,5,7,10H,1-2,4,6,17H2,(H,18,20)/t10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZVIKDAOTXDEB-JTQLQIEISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C[C@H]1N3C(=CNC3=S)CN)C=C(C=C2F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169740 | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173997-05-2 | |
Record name | Nepicastat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=173997-05-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nepicastat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173997052 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nepicastat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12979 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nepicastat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEPICASTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VPG12K4540 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Nepicastat's mechanism of action?
A1: this compound acts by inhibiting DBH, the enzyme responsible for converting dopamine (DA) to norepinephrine (NE) in noradrenergic neurons. [, , , , ]
Q2: What are the downstream effects of DBH inhibition by this compound?
A2: DBH inhibition leads to a decrease in NE levels and an increase in DA levels, thereby modulating sympathetic nerve function. [, , , , , , , ] This modulation has been linked to various therapeutic effects, particularly in cardiovascular diseases and addictive disorders.
Q3: What is the molecular formula and weight of this compound?
A3: While the provided abstracts don't explicitly state this compound's molecular formula and weight, they highlight its structural similarity to other DBH inhibitors like disulfiram. [, , , , ] For detailed structural information, refer to chemical databases and publications focusing on this compound synthesis.
Q4: Is there information on the material compatibility and stability of this compound in the provided abstracts?
A4: The provided abstracts primarily focus on this compound's biological activity and therapeutic potential. Information regarding its material compatibility and stability under various conditions is limited.
Q5: Does this compound possess catalytic properties itself?
A5: this compound functions as an enzyme inhibitor targeting DBH and does not exhibit intrinsic catalytic properties. [, , , , ]
Q6: How has computational chemistry been utilized in this compound research?
A6: Researchers have employed computational modeling to understand this compound's interaction with DBH. They have built in silico models of the DBH enzyme to study its active site, substrate recognition, and inhibitor binding, providing valuable insights for drug design. [, ]
Q7: How do structural modifications of this compound impact its activity and selectivity?
A7: Researchers have explored modifications to the core structure of this compound, aiming to enhance its potency and selectivity while minimizing central nervous system effects. These efforts led to the development of peripherally selective DBH inhibitors like (R)-5-(2-aminoethyl)-1-(6,8-difluorochroman-3-yl)-1,3-dihydroimidazole-2-thione hydrochloride (BIA 5-453). [, ]
Q8: Are there specific formulation strategies to improve this compound's stability, solubility, or bioavailability?
A8: One study describes a stable tablet formulation of this compound using a specific ratio of fillers, disintegrants, binders, and lubricants to enhance its stability, disintegration, dissolution, and bioavailability. [] Further research likely focuses on optimizing formulations for improved pharmacokinetic properties.
Q9: Do the provided abstracts discuss SHE regulations related to this compound?
A9: The abstracts primarily focus on this compound's preclinical and clinical research findings. Information regarding specific SHE regulations and compliance is not discussed.
Q10: What is known about this compound's pharmacokinetic profile?
A10: this compound demonstrates preferential distribution to peripheral tissues and a high plasma-free fraction. [] Its ability to cross the blood-brain barrier is a subject of ongoing investigation, with some studies suggesting limited penetration. [, ]
Q11: What is the pharmacodynamic effect of this compound?
A11: this compound effectively inhibits DBH activity, leading to a reduction in NE and an elevation of DA levels in various tissues, including the heart, kidney, and adrenal glands. [, , , ] These pharmacological actions contribute to its therapeutic effects in animal models of cardiovascular diseases and addictive disorders.
Q12: What in vitro models have been used to study this compound?
A12: Researchers have utilized cell-based assays, including those using Caco-2 and MDCK-II cells, to investigate this compound's permeability and interaction with drug transporters like P-glycoprotein. []
Q13: What in vivo models have been used to study this compound's effects?
A13: Various animal models have been employed, including: * Rodent models: Rats and mice for studying this compound's effects on cocaine and chocolate self-administration, reinstatement of drug-seeking behavior, and alcohol-related behaviors. [, , , , , , , , ] * Canine models: Dogs with chronic heart failure for investigating its effects on left ventricular dysfunction and remodeling. [, , , ] * Non-human primate models: Squirrel monkeys for studying its effects on cocaine-induced reinstatement and dopamine neurochemistry. [, ]
Q14: Have any clinical trials been conducted with this compound?
A14: Early short-term clinical trials in patients with congestive heart failure (CHF) have shown that this compound is well-tolerated and effectively increases plasma DA/NE concentrations. [, ] One clinical trial investigated this compound in individuals meeting the criteria for cocaine use disorder. []
Q15: Is there information on this compound resistance mechanisms in the provided research?
A15: The abstracts don't delve into specific resistance mechanisms associated with this compound.
Q16: Are there strategies for targeted delivery of this compound?
A17: While the provided abstracts don't detail specific drug delivery strategies, the development of peripherally selective DBH inhibitors like BIA 5-453 suggests ongoing efforts to refine this compound's pharmacokinetic profile and potentially enhance targeted delivery. [, ]
Q17: Are there any identified biomarkers for predicting this compound's efficacy?
A18: One study suggests that the DBH gene's functional polymorphism (rs1611115) might be a more reliable predictor of response to this compound in PTSD treatment than urinary MHPG sulfate levels. [] More research is needed to establish reliable biomarkers.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。